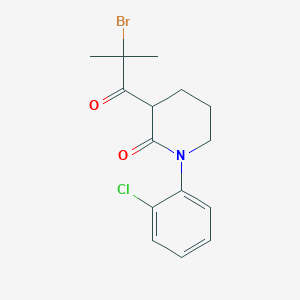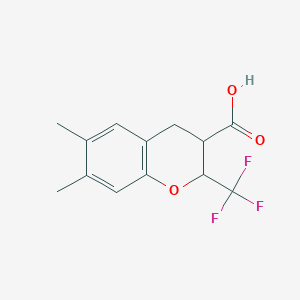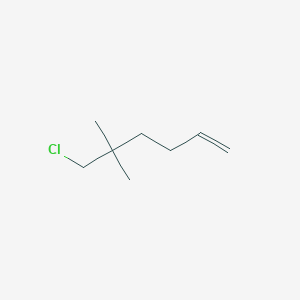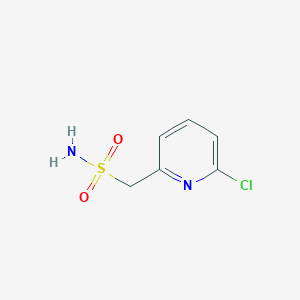![molecular formula C11H14O B13195860 2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)
2-[(3,4-Dimethylphenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dimethylphenyl)methyl]oxirane is an organic compound with the molecular formula C11H14O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a benzyl group substituted with two methyl groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)methyl]oxirane typically involves the reaction of 3,4-dimethylbenzyl chloride with a base such as sodium hydroxide in the presence of an epoxidizing agent like hydrogen peroxide or a peracid. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of amino alcohols or thioethers depending on the nucleophile used.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)methyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to interact with nucleophiles and form covalent bonds. This reactivity is exploited in various chemical reactions and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethylphenoxy)methyl]oxirane
- 2,3-Dimethyloxirane
- 2-(3-Methylphenyl)oxirane
Uniqueness
2-[(3,4-Dimethylphenyl)methyl]oxirane is unique due to the presence of the 3,4-dimethyl substitution on the benzyl group, which can influence its reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O/c1-8-3-4-10(5-9(8)2)6-11-7-12-11/h3-5,11H,6-7H2,1-2H3 |
InChI Key |
SCVAQHDMTIYMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13195777.png)

![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)







![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)


